1-(1,2,4-Thiadiazol-3-yl)ethanone
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Overview
Description
“1-(1,2,4-Thiadiazol-3-yl)ethanone” is a chemical compound with the molecular formula C4H4N2OS and a molecular weight of 128.15 g/mol . It is also known by its IUPAC name Ethanone, 1-(1,2,4-thiadiazol-3-yl)- .
Synthesis Analysis
The synthesis of 1-(1,2,4-Thiadiazol-3-yl)ethanone and its derivatives has been reported in several studies . For instance, one study described the synthesis of a series of 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The molecular structure of 1-(1,2,4-Thiadiazol-3-yl)ethanone has been analyzed in several studies . The structure of the compound is confirmed by spectral analysis .Chemical Reactions Analysis
The chemical reactions involving 1-(1,2,4-Thiadiazol-3-yl)ethanone have been studied in the context of synthesizing new derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Scientific Research Applications
Synthesis Techniques and Applications
Novel Synthesis Approaches : A study by Tahtaci and Aydin (2019) presents an efficient approach for synthesizing a novel class of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, highlighting an interesting mechanism involving internal nucleophilic substitution followed by an SN2-type reaction. This synthesis pathway opens up new possibilities for the development of thiadiazole-based compounds with potential applications in material science and pharmaceuticals (Tahtaci & Aydin, 2019).
Microwave-Assisted Synthesis for Anti-Breast Cancer Agents : Mahmoud et al. (2021) developed a microwave-assisted one-pot three-component synthesis method for thiazolyl(hydrazonoethyl)thiazoles, demonstrating potential anti-breast cancer activities. This study underscores the importance of thiadiazole derivatives in medicinal chemistry, particularly in designing new therapeutic agents (Mahmoud et al., 2021).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Evaluation : Bhadraiah et al. (2021) conducted a novel one-pot synthesis of thiadiazolo[3,2-α]pyrimidine analogues, evaluating their antimicrobial and antioxidant properties. Several compounds showed significant efficacy against microbes and were identified as potent antioxidants, indicating the potential of thiadiazole derivatives in developing new antimicrobial and antioxidant agents (Bhadraiah et al., 2021).
Corrosion Inhibition
- Green Environmental Corrosion Inhibitors : Tan et al. (2019) explored the use of 1-(1,3-Thiazol-2-yl)ethanone and 2-isobutylthiazole as green environmental corrosion inhibitors for X65 steel in sulfuric acid. Their study combines experimental methods and theoretical calculations to demonstrate the effective inhibition mechanism, offering insights into the development of environmentally friendly corrosion inhibitors (Tan et al., 2019).
Future Directions
While specific future directions for 1-(1,2,4-Thiadiazol-3-yl)ethanone are not mentioned in the retrieved papers, research into 1,3,4-thiadiazole derivatives is ongoing due to their wide range of biological activities . Further studies could focus on exploring the potential therapeutic applications of these compounds.
properties
IUPAC Name |
1-(1,2,4-thiadiazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c1-3(7)4-5-2-8-6-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKBDRZQQGDZJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NSC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,4-Thiadiazol-3-yl)ethanone | |
CAS RN |
185445-04-9 |
Source
|
Record name | 1-(1,2,4-thiadiazol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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